Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]-
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Overview
Description
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[310]hex-3-yl]methyl]- is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]- typically involves multi-step organic reactions. The key steps may include:
- Formation of the imidazo[2,1-b]thiazole core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Functionalization of the bicyclic hexane ring with the thiazolyl and methylphenyl groups.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity reagents and solvents.
- Control of reaction temperature and pressure.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]- involves interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]- include:
Imidazo[2,1-b]thiazole derivatives: Compounds with similar core structures but different functional groups.
Carboxamide derivatives: Compounds with carboxamide groups attached to different core structures.
Uniqueness
The uniqueness of Imidazo[2,1-b]thiazole-5-carboxamide, 6-methyl-N-[[(1S,3S,5S)-2-[[2-methyl-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-2-azabicyclo[3.1.0]hex-3-yl]methyl]- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N5O2S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
6-methyl-N-[[(1S,3S,5S)-2-[2-methyl-5-(3-methylphenyl)-1,3-thiazole-4-carbonyl]-2-azabicyclo[3.1.0]hexan-3-yl]methyl]imidazo[2,1-b][1,3]thiazole-5-carboxamide |
InChI |
InChI=1S/C25H25N5O2S2/c1-13-5-4-6-16(9-13)22-20(28-15(3)34-22)24(32)30-18(10-17-11-19(17)30)12-26-23(31)21-14(2)27-25-29(21)7-8-33-25/h4-9,17-19H,10-12H2,1-3H3,(H,26,31)/t17-,18+,19+/m1/s1 |
InChI Key |
BBILWLLJFSWYFO-QYZOEREBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)C)C(=O)N3[C@@H](C[C@H]4[C@@H]3C4)CNC(=O)C5=C(N=C6N5C=CS6)C |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)C)C(=O)N3C(CC4C3C4)CNC(=O)C5=C(N=C6N5C=CS6)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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